molecular formula C16H13N3OS B2777379 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690645-57-9

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2777379
CAS No.: 690645-57-9
M. Wt: 295.36
InChI Key: VAVUVAMIEXMICP-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 5-phenyl-1,2,4-thiadiazole ring. The methyl substituent on the benzamide moiety modulates electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-18-15(21-19-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVUVAMIEXMICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions:

Reagent Conditions Product Key Data
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60–80°CSulfoxide (mono-oxidation) or sulfone (di-oxidation) derivativesYields: 60–75% for sulfoxide
m-CPBADichloromethane, 0°C to RTSulfone derivativesComplete conversion in 4–6 hrs

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (S=O) or sulfones (O=S=O). The electron-withdrawing nature of the thiadiazole ring facilitates this process.

Reduction Reactions

The thiadiazole ring can undergo reductive cleavage under harsh conditions:

Reagent Conditions Product Key Data
LiAlH<sub>4</sub>Dry THF, refluxCleavage to thioamide intermediatesPartial ring opening observed
H<sub>2</sub>/Raney NiEthanol, 80–100°C, 50–100 atmAmine derivatives via desulfurizationLow selectivity due to competing pathways

Limitations : Reduction often leads to complex mixtures, necessitating careful optimization.

Nucleophilic Substitution

The C-3 and C-5 positions of the thiadiazole ring are susceptible to nucleophilic attack:

Nucleophile Conditions Product Key Data
Amines (e.g., NH<sub>3</sub>)DMF, 80°CSubstituted thiadiazoles with amino groupsModerate yields (40–60%)
ThiolsK<sub>2</sub>CO<sub>3</sub>, DMSO, 100°CThioether derivativesRequires prolonged heating

Example Reaction :
Reaction with benzylamine yields N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-methylbenzamide bearing a benzylamino substituent .

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Key Data
6M HCl, refluxAqueous HCl2-Methylbenzoic acid + 5-phenyl-1,2,4-thiadiazol-3-amineComplete hydrolysis in 8–12 hrs
NaOH (10%), ethanol, 70°CEthanolic NaOHSodium salt of 2-methylbenzoic acid + amineFaster than acid-catalyzed route

Application : Hydrolysis is critical for metabolite studies in pharmacological research .

Electrophilic Aromatic Substitution

The phenyl ring attached to the thiadiazole participates in electrophilic reactions:

Reaction Reagent Conditions Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2–4 hrs3-Nitro-5-phenylthiadiazole derivative
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>50°C, 6–8 hrsSulfonic acid derivatives

Regioselectivity : Substitution occurs preferentially at the para position of the phenyl ring due to steric hindrance from the thiadiazole .

Cross-Coupling Reactions

The thiadiazole core participates in palladium-catalyzed couplings:

Coupling Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>DME/H<sub>2</sub>O, 80°CBiaryl-thiadiazole hybrids
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosToluene, 110°CN-aryl derivatives

Applications : These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery .

Photochemical Reactions

UV irradiation induces dimerization or bond cleavage:

Conditions Product Key Data
UV (254 nm), benzeneCycloadducts or C–S bond cleavage productsLimited selectivity; requires inert atmosphere

Biological Reactivity

In pharmacological contexts, the compound interacts with cellular targets via:

  • Hydrogen bonding : Between the benzamide carbonyl and enzyme active sites .

  • π-π stacking : Aromatic rings interact with hydrophobic pockets in proteins .

Anticancer Activity : Derivatives with sulfone groups (e.g., 2g in ) exhibit IC<sub>50</sub> values as low as 2.44 µM against LoVo colorectal cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is C15H12N4OSC_{15}H_{12}N_{4}OS, with a molecular weight of approximately 284.34 g/mol. The compound features a thiadiazole ring, which is known for its biological activity and versatility in chemical synthesis.

Antimicrobial Activity

Thiadiazole derivatives, including 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit activity against various bacteria and fungi. For instance:

  • Case Study : A study reported that derivatives of thiadiazole showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The incorporation of the thiadiazole ring into benzamide structures has been linked to reduced inflammation markers in vitro.

  • Case Study : In a study focusing on inflammatory pathways, compounds similar to 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide were shown to inhibit the production of pro-inflammatory cytokines in cell cultures .

Pesticidal Activity

Research has highlighted the potential of thiadiazole derivatives as effective pesticides. The compound has been synthesized and tested for its insecticidal properties against various pests.

  • Data Table: Insecticidal Activity
CompoundTarget PestActivity (mg/kg)Reference
2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamideNicotiana tabacum larvae50
N-(5-substituted phenyl)-thiadiazolesSpodoptera frugiperda25

Synthesis and Derivatization

The synthesis of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves multi-step reactions that can be optimized for higher yields. The compound can also serve as a precursor for further derivatization to enhance its biological activity.

Synthetic Pathways

The synthetic pathway typically involves:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the methyl and phenyl groups.
  • Amide bond formation to yield the final product.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. This is due to the bioisosteric nature of the thiadiazole ring, which mimics the structure of pyrimidine, a component of nucleic acids .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide and related compounds:

Compound Name Substituents on Benzamide Thiadiazole/Thiazole Modifications Key Structural Features
2-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide 2-methyl 5-phenyl-1,2,4-thiadiazole Methyl enhances lipophilicity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-difluoro 5-chloro-1,3-thiazole Fluorine atoms increase electronegativity
4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide 4-fluoro 5-phenyl-1,2,4-thiadiazole Fluoro substituent alters π-electron density
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Chloroacetamide 5-phenyl-1,2,4-thiadiazole Chlorine and acetamide enhance reactivity
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) None (parent benzamide) Pyridin-2-yl and acetyl groups Extended conjugation for π-stacking

Key Observations :

  • Methyl Groups : Enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Heterocyclic Modifications : Pyridine or isoxazole rings (e.g., compound 8a ) introduce additional hydrogen-bonding or π-π stacking interactions, critical for molecular packing and stability.

Physicochemical Properties

The table below compares melting points, yields, and spectral

Compound Name Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 160 70 1606 7.36–7.72 (m, Ar-H), 8.13 (d, isoxazole)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 80 1679, 1605 2.49 (s, CH3), 8.39 (d, ArH)
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) 200 80 1715, 1617 1.36 (t, CH3), 4.35 (q, CH2)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Not reported Not reported Not reported 7.50–8.35 (m, Ar-H)
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Not reported Not reported Not reported C10H8ClN3OS (MW: 253.704)

Key Observations :

  • Melting Points : Higher melting points (e.g., 290°C for 8a ) correlate with extended conjugation and rigid heterocyclic systems.
  • Spectral Data : IR stretches for C=O groups range between 1605–1719 cm⁻¹, consistent with amide and ester functionalities .

Biological Activity

2-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research.

The molecular formula of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is C16H13N3OSC_{16}H_{13}N_{3}OS with a molecular weight of approximately 281.36 g/mol. Its structure features a thiadiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated promising antimicrobial activities. Research indicates that compounds within this class can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The antimicrobial efficacy is often evaluated using standard methods such as the cup plate method at specific concentrations (e.g., 1 µg/mL) .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored in several studies. For example, compounds with similar structures have been tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. These studies reported protective effects against induced seizures, with some compounds showing efficacy comparable to established anticonvulsants like valproic acid .

Synthesis Methods

The synthesis of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves several steps:

  • Formation of Thiadiazole Ring : The reaction of appropriate thiosemicarbazides with carbon disulfide leads to the formation of the thiadiazole ring.
  • Acylation : The resultant thiadiazole derivative is then acylated using benzoyl chloride to yield the final product.
  • Characterization : The synthesized compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure .

Case Studies and Research Findings

StudyMethodologyKey Findings
Aliyu et al. (2021)In vivo anticonvulsant activityDemonstrated protective effects against seizures in mice models using MES and PTZ methods .
Malygin et al. (2020)Synthesis and testingIdentified thiadiazole derivatives with enhanced anticonvulsant activity compared to standard treatments .
Recent Anticancer StudiesMTT assay on cancer cell linesCompounds showed significant cytotoxicity against MCF-7 and HepG2 cells with promising IC50 values .

Q & A

Q. What are the common synthetic routes for 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
  • Step 2 : Coupling the thiadiazole intermediate with 2-methylbenzoyl chloride or activated ester derivatives in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane or DMF.
  • Key Variables : Reaction temperature (60–100°C), pH control, and catalysts (e.g., DMAP) to enhance coupling efficiency .

Q. How is the structural identity of this compound confirmed?

Structural confirmation employs:

  • Spectroscopy : 1^1H/13^{13}C NMR to verify proton and carbon environments, IR for functional groups (amide C=O stretch at ~1650 cm1^{-1}), and mass spectrometry for molecular ion peaks.
  • Chromatography : HPLC or TLC to confirm purity (>95%) and monitor reaction progress.
  • Melting Point Analysis : Consistency with literature values to assess crystallinity and stability .

Q. What in vitro biological assays are used to assess its activity?

Common assays include:

  • Antimicrobial Susceptibility : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yield by 15–20% through uniform heating .
  • Catalyst Screening : Use of Pd-based catalysts or Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in thiadiazole ring formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What computational methods predict its biological targets and binding modes?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., tyrosine kinases, COX-2).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Validation : Confirm compound purity and stereochemistry via X-ray crystallography.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • Lyophilization : Improves stability in aqueous buffers by reducing hydrolysis.
  • Excipient Screening : Use cyclodextrins or liposomes to encapsulate the compound and prevent degradation.
  • Accelerated Stability Studies : Monitor degradation kinetics at 40°C/75% RH to predict shelf-life .

Q. How can analogs with improved pharmacokinetics be designed?

  • Bioisosteric Replacement : Substitute the thiadiazole ring with 1,2,4-triazole to enhance metabolic stability.
  • Prodrug Strategies : Introduce ester or phosphate groups to increase solubility and oral bioavailability.
  • LogP Optimization : Balance hydrophobic (benzamide) and hydrophilic (polar substituents) groups to enhance membrane permeability .

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